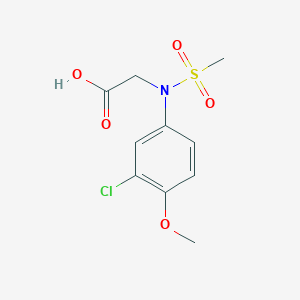![molecular formula C15H15ClN4O2 B2636982 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide CAS No. 338975-93-2](/img/structure/B2636982.png)
2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a nicotinamide core substituted with a 3-chloroanilino group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylnicotinic acid and 3-chloroaniline.
Amidation Reaction: The 4,6-dimethylnicotinic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The resulting acid chloride is then reacted with 3-chloroaniline in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the corresponding reduced forms.
Substitution: The chloro group in the 3-chloroanilino moiety can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Bromoanilino)carbonyl]amino}-4,6-dimethylnicotinamide
- 2-{[(3-Fluoroanilino)carbonyl]amino}-4,6-dimethylnicotinamide
- 2-{[(3-Methoxyanilino)carbonyl]amino}-4,6-dimethylnicotinamide
Uniqueness
Compared to its analogs, 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide is unique due to the presence of the chloro substituent, which can influence its reactivity and binding properties. This chloro group can enhance the compound’s stability and potentially improve its interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-8-6-9(2)18-14(12(8)13(17)21)20-15(22)19-11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H2,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSSQOJLTSJNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2636906.png)
![4-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2636908.png)
![N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide](/img/structure/B2636909.png)



![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2636916.png)
![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)
![2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2636919.png)

